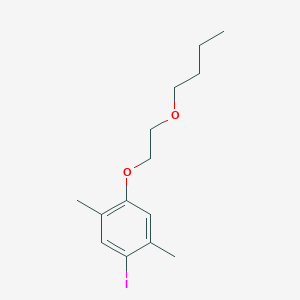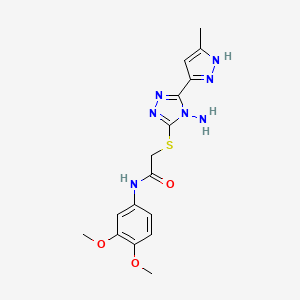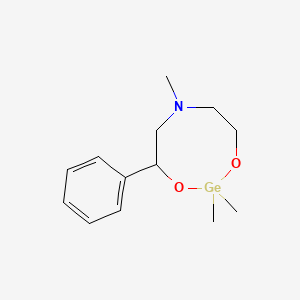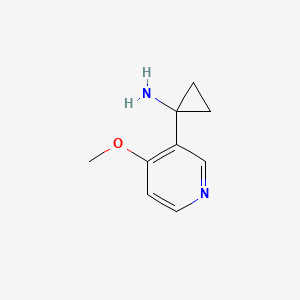
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene is an organic compound with a complex structure that includes an iodine atom, two methyl groups, and a butoxyethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene typically involves multiple steps. One common method includes the iodination of 2,5-dimethylphenol followed by the introduction of the butoxyethoxy group. The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to form different derivatives.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The butoxyethoxy group may enhance the compound’s solubility and bioavailability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene include:
2-Butoxyethanol: Known for its use as a solvent and in cleaning products.
2-(2-Butoxyethoxy)ethanol: Used in various industrial applications.
Piperonyl butoxide: A synergist used in pesticide formulations
Properties
CAS No. |
920270-43-5 |
|---|---|
Molecular Formula |
C14H21IO2 |
Molecular Weight |
348.22 g/mol |
IUPAC Name |
1-(2-butoxyethoxy)-4-iodo-2,5-dimethylbenzene |
InChI |
InChI=1S/C14H21IO2/c1-4-5-6-16-7-8-17-14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
AJOLEZQXRXQKFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC1=C(C=C(C(=C1)C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]-](/img/structure/B12629851.png)



![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)

![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)
![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)


![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
![4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine](/img/structure/B12629922.png)
